(S)-2-Amino-2-(3,5-difluorophenyl)ethanol chemical properties
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol chemical properties
An In-Depth Technical Guide to (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Abstract
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of a difluorinated phenyl ring offers unique electronic and metabolic properties, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, established synthetic and analytical methodologies, and its applications in drug discovery. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Introduction and Strategic Importance
The intersection of chirality and fluorine chemistry is a cornerstone of contemporary drug design. Chiral molecules are essential for achieving selective interactions with biological targets, while fluorine substitution is a well-established strategy for modulating key drug-like properties, including metabolic stability, lipophilicity (logP), and binding affinity.[1][] (S)-2-Amino-2-(3,5-difluorophenyl)ethanol embodies both principles. As a 1,2-amino alcohol, it is a common pharmacophore found in various biologically active molecules.[3][4] The 3,5-difluoro substitution pattern on the phenyl ring is particularly significant; it alters the electronic nature of the aromatic ring and can block sites of potential metabolism by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of a parent molecule.[1] This guide serves as a technical primer on the essential properties and handling of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational for its use in synthesis and analysis.
Core Physicochemical Data
The fundamental identifiers and properties of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol are summarized below. While empirical data for properties like melting point and solubility are not widely published, typical values for similar small molecule amino alcohols suggest it is a solid at room temperature with some solubility in polar organic solvents.
| Property | Value | Source |
| CAS Number | 1212932-15-4 | [5] |
| Molecular Formula | C₈H₉F₂NO | [5][6] |
| Molecular Weight | 173.16 g/mol | [5][6] |
| Physical Form | White to off-white powder or crystals | [7] |
| Storage Temperature | 2-8°C, sealed in dry, inert atmosphere | [7] |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and structural integrity of the molecule. Below are the predicted key features for standard analytical techniques.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Aromatic protons in the 3,5-difluorophenyl ring will appear as complex multiplets in the aromatic region (~6.8-7.2 ppm). The chiral methine proton (CH-N) will likely be a multiplet adjacent to the amine and methylene groups. The two methylene protons (CH₂-O) may be diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet. The amine (-NH₂) and hydroxyl (-OH) protons will present as broad, exchangeable singlets.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The two fluorine-bearing carbons (C3 and C5) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon of the chiral center (CH-N) and the methylene carbon (CH₂-O) will appear in the aliphatic region of the spectrum.[8]
2.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[9] Key expected absorption bands include:
-
O-H Stretch: A strong, broad band in the 3200-3550 cm⁻¹ region, characteristic of the alcohol functional group.[9][10]
-
N-H Stretch: One or two sharp to medium peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[10]
-
C-F Stretch: Strong, sharp bands in the 1100-1350 cm⁻¹ region, indicative of the carbon-fluorine bonds.
-
Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.[10]
2.2.3 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[11]
-
Molecular Ion: Under Electron Ionization (EI) or Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 174.17.
-
Key Fragmentation Patterns: Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion, cleavage of the bond between the chiral carbon and the hydroxylated methylene group (loss of •CH₂OH), and cleavage of the bond between the phenyl ring and the chiral carbon.
Synthesis and Stereochemical Control
The enantiopurity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is paramount for its application in drug development. Synthesis strategies must therefore establish the desired stereocenter with high fidelity.
Reference Synthetic Protocol: Catalytic Hydrogenation
A common and efficient method for preparing this compound involves the stereoselective reduction of a suitable precursor. One documented approach is the hydrogenation of a chiral precursor using a palladium catalyst.[5]
Step-by-Step Methodology:
-
Precursor Selection: A suitable chiral precursor, such as an N-protected amino ketone or an oxime derivative of 2-amino-1-(3,5-difluorophenyl)ethan-1-one, is chosen. The protecting group (e.g., Benzyl) must be stable to the reaction conditions or be removed concurrently.
-
Reaction Setup: The precursor is dissolved in an appropriate solvent, typically methanol or ethanol.[5]
-
Catalyst Addition: A catalytic amount of 10% Palladium on activated carbon (Pd/C) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Hydrogenation: The reaction vessel is purged and then filled with hydrogen gas (H₂), often at a slightly elevated pressure. The mixture is stirred vigorously for several hours (e.g., 4 hours) at room temperature to ensure efficient mass transfer of hydrogen to the catalyst surface.[5]
-
Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of celite to remove the solid Pd/C catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield the pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Causality and Expertise: Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile, and the relative ease of removing the heterogeneous catalyst by simple filtration. The choice of a chiral precursor or a chiral catalyst/ligand system is the critical step that dictates the stereochemical outcome of the final product.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Analytical and Quality Control Methodologies
A robust set of analytical methods is required to create a self-validating system that confirms the identity, purity, and enantiomeric excess of the final compound.
Identity Confirmation
The identity of each batch should be unequivocally confirmed using the spectroscopic methods detailed in Section 2.2 (NMR, IR, and MS). The combination of these techniques provides orthogonal data points that validate the molecular structure.
Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.
Exemplar HPLC Protocol:
-
System: Agilent 1260 Infinity LC or equivalent.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Enantiomeric Purity: Chiral HPLC
For a chiral molecule, confirming the enantiomeric excess (e.e.) is a critical quality control step. This is achieved using HPLC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
Exemplar Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: An isocratic mixture of hexane and ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The e.e. is determined by comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer. A successful synthesis should yield an e.e. of >99%.
Quality Control Workflow Diagram
Caption: Integrated workflow for quality control analysis.
Applications in Medicinal Chemistry
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its structural features:
-
Chiral Scaffold: The (S)-stereocenter provides a fixed three-dimensional orientation for building more complex molecules, which is crucial for selective binding to biological targets like enzymes or receptors.
-
Fluorine Substitution: The two fluorine atoms serve multiple purposes. They can increase the binding affinity of a drug to its target through favorable electrostatic interactions, and more critically, they block positions on the aromatic ring that are susceptible to oxidative metabolism, thereby improving the compound's half-life and overall pharmacokinetic profile.[1][13]
-
Reactive Handles: The primary amine and primary alcohol groups are versatile functional handles for subsequent chemical modifications, allowing for the facile construction of amides, esters, ethers, and secondary or tertiary amines, enabling the exploration of a broad chemical space during lead optimization.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
-
General Handling: Use only under a chemical fume hood. Avoid breathing dust, mist, or vapors. Do not ingest or allow contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Hazards: The compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed.[7][15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[14][15]
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[14][15]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
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American Elements. (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride. [Link]
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University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]
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Reagentia. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg). [Link]
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University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]
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ResearchGate. (2025, October 13). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
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Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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MDPI. (2023, February 02). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
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Agilent Technologies. (2017, September 21). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]
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ResearchGate. IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. [Link]
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Semantic Scholar. Analysis of Mass Spectrometry Data for Protein Identification In Complex Biological Mixtures. [Link]
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ACS Publications. Automated Identification of Amino Acid Sequence Variations in Proteins by HPLC/Microspray Tandem Mass Spectrometry. [Link]
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FooDB. (2010, April 08). Showing Compound 2-Aminoethanol (FDB000769). [Link]
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Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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MDPI. (2023, November 22). Comparative Analysis of Amino Acid Profiles in Patients with Glioblastoma and Meningioma Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). [Link]
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Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
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ResearchGate. Infrared spectrum analysis of the dissociated states of simple amino acids. [Link]
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